molecular formula C14H25ClN2O3 B7923909 [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7923909
M. Wt: 304.81 g/mol
InChI Key: ZPIPAKVBTPAWMA-NSHDSACASA-N
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Description

This compound (CAS 1354003-24-9 or 1353993-41-5) is a chiral pyrrolidine-based carbamate derivative. Its molecular formula is C₁₅H₂₇ClN₂O₃, featuring a tert-butyl carbamate group, an ethyl substituent, and a chloro-acetyl moiety attached to a pyrrolidine ring . The (S)-configuration at the pyrrolidine-2-ylmethyl position is critical for stereoselective interactions in biochemical applications. The tert-butyl group serves as a protective moiety for amines, enhancing stability during synthesis. The chloro-acetyl group introduces electrophilicity, making the compound reactive toward nucleophiles, which is advantageous in prodrug design or enzyme inhibition studies .

Properties

IUPAC Name

tert-butyl N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O3/c1-5-16(13(19)20-14(2,3)4)10-11-7-6-8-17(11)12(18)9-15/h11H,5-10H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIPAKVBTPAWMA-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a pyrrolidine ring and a chloroacetyl group, which are critical for its biological activity. This article explores the biological properties, potential therapeutic applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's molecular formula is C13H23ClN2O3C_{13}H_{23}ClN_2O_3 with a molecular weight of approximately 290.79 g/mol. The presence of the chloroacetyl group enhances its reactivity, making it a candidate for various biological interactions.

Property Value
Molecular FormulaC13H23ClN2O3
Molecular Weight290.79 g/mol
StructureChemical Structure

The biological activity of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester may involve interactions with various biological targets, including enzymes and receptors. The chloroacetyl moiety can participate in nucleophilic attack mechanisms, potentially leading to enzyme inhibition or receptor modulation.

G Protein-Coupled Receptors (GPCRs)

Research indicates that compounds similar to this one may interact with GPCRs, which play crucial roles in signal transduction and cellular responses. The activation of specific GPCRs can lead to various physiological effects, including modulation of neurotransmitter release and cellular proliferation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds that share structural similarities with [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester have demonstrated cytotoxic effects against different cancer cell lines. A study noted that certain derivatives exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Enzyme Inhibition

The compound may also exhibit inhibitory effects on carbonic anhydrases (CAs), which are metalloenzymes involved in critical physiological processes such as pH regulation and ion transport. Inhibitors of CA IX and XII have been explored as therapeutic agents for cancer treatment due to their role in tumor growth and metastasis .

Case Studies

  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
  • Enzyme Interaction Studies : Research focused on the interaction between this compound and carbonic anhydrases revealed significant inhibition rates, supporting its development as a therapeutic candidate for cancer management.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities but differ in substituents, leading to variations in reactivity, stability, and biological activity:

Structural Analogs and Key Differences

Compound Name CAS Number Molecular Formula Substituents (R) Molecular Weight (g/mol) Key Properties
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester (Target) 1354003-24-9 C₁₅H₂₇ClN₂O₃ Chloro-acetyl 318.84 High electrophilicity; potential protease inhibitor intermediate
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester 1354018-97-5 C₁₄H₂₇N₃O₂ Amino-ethyl 277.39 Increased basicity; suited for peptide coupling or metal coordination
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester 864655-26-5 C₁₃H₂₆N₂O₃ Hydroxy-ethyl, Methyl 270.36 Hydrophilic; potential prodrug candidate due to hydroxyl group
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester 1353993-41-5 C₁₅H₂₇ClN₂O₃ Chloro-acetyl, Isopropyl 318.84 Steric hindrance from isopropyl may reduce reactivity

Reactivity and Stability

  • Chloro-acetyl vs. Amino/Hydroxy-ethyl: The chloro-acetyl group in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with thiols or amines) . In contrast, amino-ethyl () and hydroxy-ethyl () analogs exhibit lower reactivity but improved solubility in aqueous media.
  • Steric Effects : The isopropyl variant () shows reduced enzymatic degradation due to steric shielding, whereas the ethyl group in the target compound balances reactivity and metabolic stability .

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